molecular formula C17H21NO6 B13989833 Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate CAS No. 35260-30-1

Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate

Cat. No.: B13989833
CAS No.: 35260-30-1
M. Wt: 335.4 g/mol
InChI Key: NQNVFWDZEKXTIL-UHFFFAOYSA-N
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Description

Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate is a complex organic compound with a unique structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the acylation of ethyl 4-aminobenzoate with acetic anhydride, followed by further functionalization to introduce the acetyloxy and oxobutyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols and amines .

Scientific Research Applications

Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters and amides with comparable structures, such as ethyl 4-{[(4-fluorobenzyl)aminoacetyl]amino}benzoate and ethyl 4-{[[(4-methylphenyl)sulfonyl]amino}benzoate.

Uniqueness

Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

35260-30-1

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 4-[acetyl-(4-acetyloxy-3-oxobutyl)amino]benzoate

InChI

InChI=1S/C17H21NO6/c1-4-23-17(22)14-5-7-15(8-6-14)18(12(2)19)10-9-16(21)11-24-13(3)20/h5-8H,4,9-11H2,1-3H3

InChI Key

NQNVFWDZEKXTIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)COC(=O)C)C(=O)C

Origin of Product

United States

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